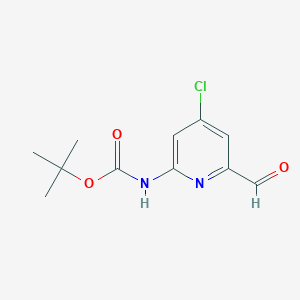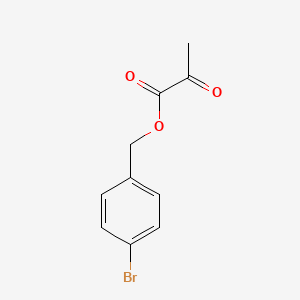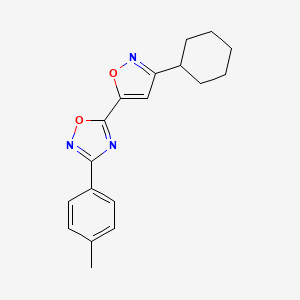acetic acid CAS No. 928202-87-3](/img/structure/B14189140.png)
[(Carboxycarbonothioyl)sulfanyl](dichloro)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Carboxycarbonothioyl)sulfanylacetic acid is a unique compound characterized by its complex structure, which includes carboxyl, carbonothioyl, sulfanyl, and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxycarbonothioyl)sulfanylacetic acid typically involves the reaction of dichloroacetic acid with carbonothioyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (Carboxycarbonothioyl)sulfanylacetic acid involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to ensure consistent quality. The product is then purified through various techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
(Carboxycarbonothioyl)sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile.
科学的研究の応用
(Carboxycarbonothioyl)sulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (Carboxycarbonothioyl)sulfanylacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a thiazole ring exhibit similar biological activities, such as antimicrobial and anticancer properties.
Dichloroacetic Acid: This compound shares the dichloro group and is known for its use in metabolic research and potential anticancer properties.
Carbonothioyl Compounds: These compounds are known for their reactivity and use in organic synthesis.
Uniqueness
(Carboxycarbonothioyl)sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
928202-87-3 |
|---|---|
分子式 |
C4H2Cl2O4S2 |
分子量 |
249.1 g/mol |
IUPAC名 |
2-(carboxycarbothioyl)sulfanyl-2,2-dichloroacetic acid |
InChI |
InChI=1S/C4H2Cl2O4S2/c5-4(6,3(9)10)12-2(11)1(7)8/h(H,7,8)(H,9,10) |
InChIキー |
OYNAXPHUQPRCQU-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=S)SC(C(=O)O)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)
![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
